Aztreonam disodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

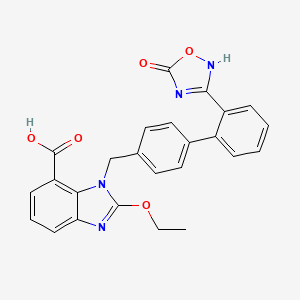

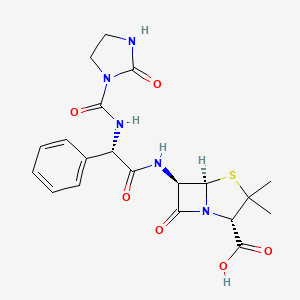

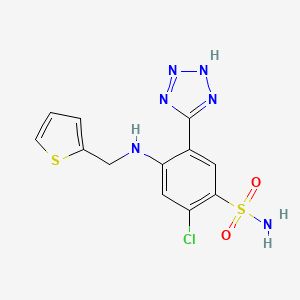

Aztreonam disodium is a synthetic monocyclic beta-lactam antibiotic. It is resistant to beta-lactamases and is used in gram-negative infections, especially of the meninges, bladder, and kidneys. It may cause a superinfection with gram-positive organisms.

Aplicaciones Científicas De Investigación

Antibacterial Activity and Therapeutic Use Aztreonam disodium, the first member of the monobactam class of beta-lactam antibiotics, is characterized by its selective activity against Gram-negative aerobic bacteria, offering a unique spectrum compared to other antibiotics. Its effectiveness spans various Gram-negative infections, including urinary tract, respiratory, and various systemic infections. Clinical trials have documented its efficacy, especially against infections caused by Pseudomonas aeruginosa. Despite its narrow spectrum of activity, aztreonam is viewed as a potential alternative to aminoglycosides or third-generation cephalosporins in treating serious Gram-negative infections, partly due to its minimal impact on indigenous faecal anaerobes and its distinctive antibacterial spectrum (Brogden & Heel, 1986).

Pharmacokinetics and Pharmacodynamics The pharmacokinetic and pharmacodynamic properties of aztreonam have been re-evaluated in the context of increasing global spread of carbapenem resistance in aerobic Gram-negative bacilli. This re-evaluation is particularly crucial given aztreonam's stability to Ambler class B metallo-β-lactamases. Studies have explored aztreonam's pharmacokinetic profile in humans and its pharmacodynamics in both human and pre-clinical studies, shedding light on its interaction with β-lactamase inhibitors and its potential in drug development (Ramsey & MacGowan, 2016).

Use in Pediatric Patients In pediatric settings, aztreonam has been reviewed for its pharmacologic, pharmacokinetic, and toxicologic properties. Early experiences in pediatric patients provide a foundation for certain recommendations regarding its usage. This focus on pediatric patients highlights aztreonam's applicability and adaptability in treating younger demographics (Bosso & Black, 1991).

Clinical Pharmacology Clinical pharmacology studies have documented aztreonam's therapeutic serum and urinary concentrations post-administration, its wide distribution in body fluids and tissues, and its primarily urinary elimination in unchanged form. These findings are essential in understanding aztreonam's effectiveness in treating infections due to susceptible gram-negative organisms and its interaction with other pharmaceuticals (Swabb, 1985).

Use in Cystic Fibrosis Aztreonam has been evaluated for its pharmacology, clinical efficacy, and safety in the context of cystic fibrosis (CF)–related pulmonary disease. Studies examining aztreonam lysine for inhalation (AZLI) have shown its effectiveness in improving respiratory symptoms and pulmonary function in CF patients, particularly those colonized with P. aeruginosa and experiencing moderate to severe pulmonary disease (Pesaturo, Horton & Belliveau, 2012).

Propiedades

Número CAS |

80581-86-8 |

|---|---|

Nombre del producto |

Aztreonam disodium |

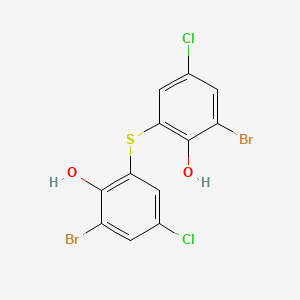

Fórmula molecular |

C13H15N5Na2O8S2 |

Peso molecular |

479.4 g/mol |

Nombre IUPAC |

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate |

InChI |

InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1 |

Clave InChI |

RXLLPYFOQJTFPY-VIQWXLMZSA-L |

SMILES isomérico |

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+] |

SMILES |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |

SMILES canónico |

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Azactam disodium, Azthreonam disodium, Aztreonam disodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-(4'-(3-phenylureido)-[1,1'-biphenyl]-4-carbonyl)cyclopentane-1-carboxylic acid](/img/structure/B1666454.png)

![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)